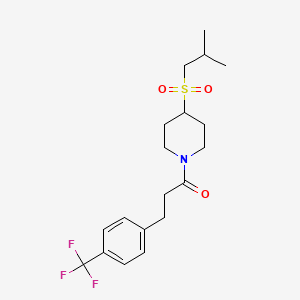

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Description

Properties

IUPAC Name |

1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3NO3S/c1-14(2)13-27(25,26)17-9-11-23(12-10-17)18(24)8-5-15-3-6-16(7-4-15)19(20,21)22/h3-4,6-7,14,17H,5,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBHDGIDNYBVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the attachment of the isobutylsulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Studies

The compound has been studied for its potential as a therapeutic agent in various diseases. Its structure suggests it may interact with biological targets involved in metabolic processes and central nervous system disorders.

- Metabolic Syndrome : Research indicates that compounds similar to this one can inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome, including type 2 diabetes and obesity . Inhibition of this enzyme may help manage insulin resistance and hypertension.

- CNS Disorders : The piperidine moiety is often associated with neuroactive compounds. Studies suggest that derivatives of this compound could be explored for treating conditions such as Alzheimer's disease and other cognitive impairments due to their potential neuroprotective effects .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. The trifluoromethyl group may enhance the compound's ability to penetrate cell membranes and interact with cancer cell signaling pathways.

- Case Study : A study highlighted the synthesis of related compounds that demonstrated significant cytotoxicity against various cancer cell lines, indicating a potential application for the treatment of malignancies .

Antimicrobial Properties

Research has shown that sulfonyl-containing compounds can exhibit antimicrobial activity. The isobutylsulfonyl group may contribute to the overall efficacy against bacterial strains.

- Case Study : A derivative of this compound was tested against multiple bacterial strains, showing promising results in inhibiting growth, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of ketone derivatives with piperidine/piperazine scaffolds and aryl substituents. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Their Features

Biological Activity

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects, based on various studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₅H₁₉F₃N₂O₃S

- Molecular Weight : 385 Da

- LogP : 0.13

- Polar Surface Area : 53 Ų

- Hydrogen Bond Acceptors : 5

- Hydrogen Bond Donors : 0

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

Antimicrobial Activity

Research indicates that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives with a trifluoromethyl group have been shown to possess potent activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, suggesting high efficacy. In vivo studies demonstrated no toxicity at doses up to 50 mg/kg in mouse models, indicating a favorable safety profile .

Anthelmintic Properties

A related class of compounds has shown promise as anthelmintics, effective against gastrointestinal nematodes. These compounds interact with specific ion channels in nematodes, leading to paralysis and inhibition of movement. This mechanism could be beneficial in treating helminth infections in both humans and animals .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. The presence of the piperidine ring is often associated with such effects, potentially making it a candidate for further exploration in inflammatory disease models.

Case Studies and Research Findings

While specific mechanisms for the target compound are still under investigation, related compounds have been found to interact with bacterial cell functions and nematode ion channels. The trifluoromethyl group enhances lipophilicity and may facilitate better membrane penetration, leading to increased antimicrobial efficacy.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(4-(isobutylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one?

The synthesis typically involves multi-step protocols:

- Step 1 : Functionalization of the piperidine core. For example, introducing the isobutylsulfonyl group via nucleophilic substitution using isobutylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Step 2 : Coupling the modified piperidine with a propan-1-one intermediate bearing the 4-(trifluoromethyl)phenyl group. This may employ acylation reactions (e.g., using EDCI/HOBt as coupling agents) in aprotic solvents like THF .

- Quality Control : Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Spectroscopic Techniques :

- NMR : - and -NMR to verify proton environments (e.g., piperidinyl protons at δ 1.5–3.0 ppm, trifluoromethyl group at δ ~120–125 ppm in -NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion for ) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (deviation <0.3%) .

Q. What biological targets are hypothesized for this compound based on structural analogs?

- Enzyme/Receptor Interactions : The trifluoromethylphenyl group suggests potential affinity for hydrophobic binding pockets in enzymes (e.g., kinases) or G-protein-coupled receptors (GPCRs). Piperidine sulfonamide derivatives are known to modulate ion channels or proteases .

- Pharmacophore Mapping : Molecular docking studies (using software like AutoDock Vina) can predict interactions with targets such as acetylcholinesterase or serotonin receptors .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .

- Temperature Control : Maintain low temperatures (−10°C) during sulfonyl chloride reactions to prevent over-sulfonation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, reducing byproduct formation .

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) to isolate high-purity product .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Assay Standardization : Ensure consistent protocols (e.g., IC50 determination using identical cell lines, ATP concentrations in kinase assays) .

- Metabolic Stability : Test for cytochrome P450-mediated degradation, which may explain variability in in vivo vs. in vitro results .

- Structural Confirmation : Re-validate compound identity via X-ray crystallography if discrepancies arise between batches .

Q. What computational methods are recommended to elucidate the compound’s mechanism of action?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability of interactions (e.g., hydrogen bonds with piperidinyl sulfonyl groups) .

- QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to correlate structure with activity .

- Free Energy Perturbation (FEP) : Predict binding affinity changes upon structural modifications (e.g., replacing trifluoromethyl with cyano groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.